

4-Methoxy-3-nitrobenzamide CAS number and identifiers

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzamide

Cat. No.: B082155

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A Technical Guide to 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Methoxy-3-nitrobenzamide**, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the compound's identifiers, physicochemical properties, a representative synthetic protocol, and the broader biological context of nitrobenzamide derivatives.

Chemical Identifiers and Properties

4-Methoxy-3-nitrobenzamide is a substituted aromatic amide. Its core structure consists of a benzene ring functionalized with a methoxy group, a nitro group, and a carboxamide group. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Core Identifiers for **4-Methoxy-3-nitrobenzamide**

Identifier	Value
CAS Number	10397-58-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₈ N ₂ O ₄ [1]
Molecular Weight	196.16 g/mol [1]
IUPAC Name	4-methoxy-3-nitrobenzamide [1]
Canonical SMILES	COC1=C([C@H]=C(C=C1)C(=O)N)--INVALID-LINK--[O-] [1]

| InChIKey | PCQFJXUTKOUTRW-UHFFFAOYSA-N[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value
Physical State	Solid [2]
Appearance	Tan [2]
Melting Point	No data available [2]
Boiling Point	No information available [2]

| Solubility | Insoluble in water[\[6\]](#) |

Experimental Protocols: Synthesis

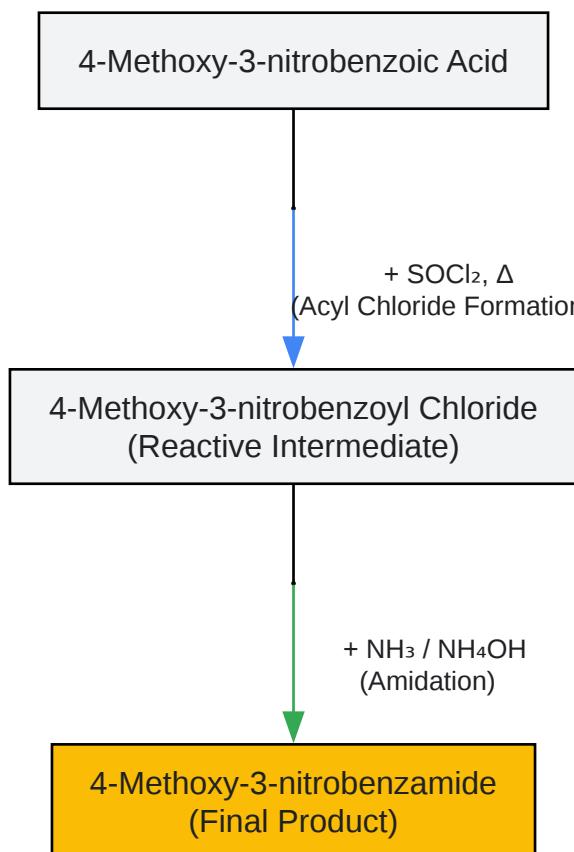
A common and effective method for the synthesis of **4-Methoxy-3-nitrobenzamide** involves a two-step process starting from its corresponding carboxylic acid, 4-Methoxy-3-nitrobenzoic acid.[\[7\]](#) This procedure first activates the carboxylic acid by converting it to an acyl chloride, which is then reacted with ammonia to form the primary amide.

Step 1: Acyl Chloride Formation The conversion of 4-Methoxy-3-nitrobenzoic acid to 4-Methoxy-3-nitrobenzoyl chloride can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

- Procedure: To a stirred solution of 4-Methoxy-3-nitrobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), thionyl chloride (approx. 1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then heated to reflux and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride and solvent are subsequently removed under reduced pressure to yield the crude 4-Methoxy-3-nitrobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation The resulting acyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to yield the final benzamide product.[\[7\]](#)

- Procedure: The crude 4-Methoxy-3-nitrobenzoyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane). The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly introduced with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid product is collected by filtration, washed with cold water to remove ammonium salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.



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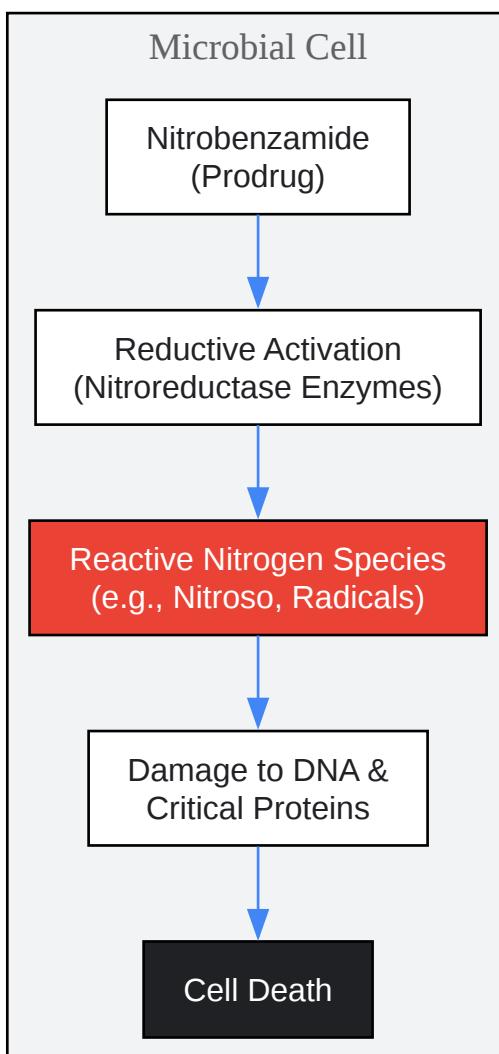
Synthetic workflow for **4-Methoxy-3-nitrobenzamide**.

Biological Context and Potential Applications

While **4-Methoxy-3-nitrobenzamide** itself is primarily a synthetic intermediate, the broader class of nitrobenzamide compounds has attracted significant interest from the drug development community for its diverse biological activities.^{[8][9]}

- **Antimicrobial and Antiparasitic Activity:** Nitroaromatic compounds are foundational to several antimicrobial drugs.^[8] Their mechanism of action is often linked to the reductive activation of the nitro group by microbial enzymes (nitroreductases). This reduction generates reactive nitroso and other radical species that are cytotoxic, causing damage to DNA and other critical cellular components.^{[8][10]} Several novel N-alkyl nitrobenzamides have shown promising antitubercular activity, with research suggesting they may act as inhibitors of essential enzymes in *Mycobacterium tuberculosis*, such as DprE1.^{[9][11]}

- Anti-inflammatory and Anticancer Research: Certain substituted nitrobenzamides have been investigated for their anti-inflammatory properties, including the ability to inhibit the production of pro-inflammatory cytokines.^[8] Furthermore, aniline mustard analogues derived from 4-Methoxy-3-nitrobenzoic acid have been synthesized and evaluated for potential anti-tumor activity. The electron-withdrawing nature of the nitro group is considered a crucial factor in modulating the electronic properties of these molecules, thereby influencing their interaction with biological targets.^[10]



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Conceptual mechanism of nitroaromatic antimicrobial activity.

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